2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the reaction of 4-fluorobenzaldehyde with an appropriate amine under acidic conditions to form an intermediate, which is then cyclized to form the oxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the rest of the structure.
tert-Butyl 6-[(1E)-2-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a similar fluorophenyl group but has a different core structure.
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(2-Methylpropyl)amino]-1,3-Oxazole-4-Carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16FN3O |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16FN3O/c1-11(2)10-19-16-14(9-18)20-15(21-16)8-5-12-3-6-13(17)7-4-12/h3-8,11,19H,10H2,1-2H3/b8-5+ |
InChI Key |
KSVZNAOSKYQCEJ-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)CNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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